Lipophilicity Differentiation: ~24-Fold Higher LogP Versus Des-Methyl Analog
The target compound (2,6-dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amine) exhibits a computed LogP of 2.79, compared to a LogP of 1.41 for the des-methyl analog N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride . This represents a ΔLogP of +1.38, equivalent to an approximately 24-fold higher octanol–water partition coefficient. The increased lipophilicity is directly attributable to the two methyl substituents at positions 2 and 6 of the oxane ring, which add hydrophobic surface area without introducing additional hydrogen bond donors or acceptors .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.79 |
| Comparator Or Baseline | N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-amine hydrochloride: LogP = 1.41 |
| Quantified Difference | ΔLogP = +1.38 (approximately 24-fold higher partition coefficient) |
| Conditions | Computed LogP values from supplier technical datasheets; both values derived from structure-based prediction algorithms, not experimental shake-flask determination |
Why This Matters
For procurement decisions, this LogP difference predicts substantially different membrane permeability and non-specific binding profiles, meaning the target compound cannot serve as a direct substitute for the des-methyl analog in cell-based assays without re-optimization of concentration ranges.
